4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride

Description

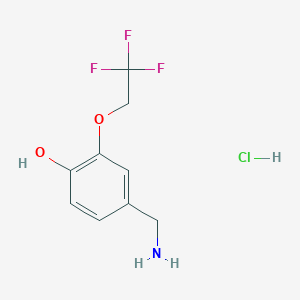

4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride is a synthetic organic compound featuring a phenol core substituted with an aminomethyl group at the para position (C4) and a trifluoroethoxy group at the ortho position (C2). The trifluoroethoxy group (-OCH₂CF₃) introduces strong electron-withdrawing properties, enhancing the compound’s stability and influencing its solubility and reactivity.

Properties

Molecular Formula |

C9H11ClF3NO2 |

|---|---|

Molecular Weight |

257.64 g/mol |

IUPAC Name |

4-(aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol;hydrochloride |

InChI |

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)5-15-8-3-6(4-13)1-2-7(8)14;/h1-3,14H,4-5,13H2;1H |

InChI Key |

VQTOJMPDHWZWIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)OCC(F)(F)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Preparation of 2-(2,2,2-trifluoroethoxy)phenol as a key intermediate.

- Introduction of the aminomethyl group at the 4-position.

- Conversion to the hydrochloride salt for stability and isolation.

Preparation of 2-(2,2,2-Trifluoroethoxy)phenol Intermediate

A robust industrially viable method uses o-nitrochlorobenzene as the starting material, which undergoes a phase-transfer catalyzed etherification with 2,2,2-trifluoroethanol under alkaline conditions, followed by reduction and diazotization to yield 2-(2,2,2-trifluoroethoxy)phenol.

| Step | Reaction Type | Conditions & Reagents | Outcome / Yield |

|---|---|---|---|

| 1 | Etherification | o-Nitrochlorobenzene + 2,2,2-trifluoroethanol, NaOH, phase-transfer catalyst (e.g., tetrabutylammonium bromide), 60–70 °C, 6 h | Intermediate 2-(2,2,2-trifluoroethoxy)nitrobenzene (orange solid), 88.4% yield |

| 2 | Reduction | Catalysts: Pd/C, Raney Ni, PtO₂ or reductants like Fe, Zn powders; solvents: water, alcohols; temp: 0–150 °C | 2-(2,2,2-trifluoroethoxy)aniline intermediate, high yield |

| 3 | Diazotization & Hydroxylation | Diazotization with acids (H₂SO₄, HCl, H₃BO₃, HNO₃), −20 to 50 °C; hydroxylation 0–100 °C | 2-(2,2,2-trifluoroethoxy)phenol final intermediate |

This method avoids expensive reagents such as 2,2,2-trifluoro iodoethane and boron tribromide, simplifying operations and reducing costs, making it suitable for industrial scale-up.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 4-position can be introduced via alkylation of the phenol intermediate with appropriate amine-containing reagents. A documented synthetic approach involves:

- Alkylation of the trifluoroethoxyphenol with bromomethyl derivatives under biphasic conditions.

- Reaction with Boc-protected alicyclic amines (e.g., 4-aminomethyl-piperidine).

- Subsequent deprotection and conversion to the hydrochloride salt.

This approach was utilized in the synthesis of related silodosin analogues, where the trifluoroethoxyphenol fragment was alkylated and coupled with amines to yield arylsulfonamide derivatives.

Alternative Synthetic Routes and Related Compounds

Other methods for related phenoxyethylamines involve:

- Sequential chloroacetylation of phenol.

- Etherification with sodium ethoxide.

- Catalytic reduction (Pd/C).

- Further etherification and ammoniation steps.

- Deprotection to yield the target amine.

Though these methods focus on ethoxyethyl analogues, the reaction principles and conditions provide insights applicable to trifluoroethoxy derivatives.

Reaction Conditions and Catalysts Summary

| Reaction Step | Reagents / Catalysts | Solvents | Temperature Range (°C) | Notes |

|---|---|---|---|---|

| Etherification | 2,2,2-Trifluoroethanol, NaOH, PTC (e.g., tetrabutylammonium bromide) | Water/Alcohol mixtures | 0–100 | Phase-transfer catalyst critical for yield |

| Reduction | Pd/C, Raney Ni, PtO₂, Fe, Zn powders | Water, C1–C8 alcohols, DMF | 0–150 | Multiple reductants possible; Pd/C preferred for selectivity |

| Diazotization | H₂SO₄, HCl, H₃BO₃, HNO₃ | Aqueous medium | −20 to 50 | Control temperature to avoid side reactions |

| Hydroxylation | Aqueous medium | Water | 0–100 | Converts diazonium salt to phenol |

| Aminomethylation | Bromomethyl derivatives, Boc-protected amines | Biphasic solvent systems | Ambient to reflux | Protecting groups used to avoid side reactions |

| Deprotection & Salt Formation | Acid (HCl) | Organic solvents | Ambient | Yields hydrochloride salt for stability |

Research Findings and Industrial Relevance

- The method employing o-nitrochlorobenzene as a starting material is advantageous due to low cost, availability, and avoidance of hazardous reagents.

- Phase-transfer catalysis significantly improves etherification yields and reaction rates.

- Catalytic hydrogenation reduction provides a clean conversion to the aniline intermediate with minimal byproducts.

- Diazotization followed by hydroxylation efficiently converts the aniline to the phenol.

- The aminomethylation step, involving protected amines, allows for selective functionalization and facile deprotection.

- These methods are scalable and have been adapted in pharmaceutical intermediate synthesis, including analogues of silodosin, demonstrating applicability in drug development.

Summary Table of Preparation Steps for this compound

| Step No. | Intermediate/Product | Key Reaction Type | Reagents/Catalysts | Conditions | Yield / Remarks |

|---|---|---|---|---|---|

| 1 | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | Etherification | o-Nitrochlorobenzene, 2,2,2-trifluoroethanol, NaOH, PTC | 60–70 °C, 6 h | 88.4% yield, orange solid |

| 2 | 2-(2,2,2-Trifluoroethoxy)aniline | Catalytic reduction | Pd/C or Raney Ni, water/alcohol | 0–150 °C | High yield, clean reduction |

| 3 | 2-(2,2,2-Trifluoroethoxy)phenol | Diazotization & hydroxylation | H₂SO₄, HCl, or other acids | −20 to 50 °C (diazotization), 0–100 °C (hydroxylation) | Efficient conversion |

| 4 | 4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol | Aminomethylation | Bromomethyl derivatives, Boc-protected amines | Biphasic conditions, ambient to reflux | Selective substitution, followed by deprotection |

| 5 | Hydrochloride salt of final compound | Salt formation | HCl | Ambient | Stable isolated hydrochloride salt |

Chemical Reactions Analysis

Oxidation of the Aminomethyl Group

The primary amine (–CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions. For example:

-

Oxidation to nitroso/nitro derivatives : Reaction with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents (e.g., acetonitrile) yields nitroso or nitro intermediates, depending on stoichiometry.

-

Formation of Schiff bases : The amine reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.

Key Reaction Conditions

| Reactant | Oxidizing Agent/Conditions | Product |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetonitrile, 25°C, 4 h | Nitroso intermediate |

| Benzaldehyde | Ethanol, reflux, 6 h | Benzylidene Schiff base |

Acylation of the Hydroxyl Group

The phenolic –OH group reacts with acylating agents:

-

Acetylation : Treatment with acetic anhydride in pyridine at 0–5°C produces the acetylated derivative.

-

Sulfonation : Reaction with sulfonic acid chlorides (e.g., toluenesulfonyl chloride) in dichloromethane (DCM) yields sulfonate esters.

Comparative Reactivity

| Acylating Agent | Solvent/Conditions | Product Stability |

|---|---|---|

| Acetic anhydride | Pyridine, 0–5°C, 2 h | Stable up to 150°C |

| Tosyl chloride | DCM, RT, 1 h | Hydrolyzes in aqueous pH |

Alkylation Reactions

The aminomethyl group participates in nucleophilic alkylation:

-

Methylation : Reaction with methyl iodide (CH<sub>3</sub>I) in tetrahydrofuran (THF) using NaH as a base yields dimethylated amines.

-

Benzylation : Benzyl bromide (PhCH<sub>2</sub>Br) in dimethylformamide (DMF) at 60°C forms N-benzyl derivatives.

Mechanistic Insights

-

Alkylation proceeds via an S<sub>N</sub>2 mechanism, with the amine acting as a nucleophile.

-

Steric hindrance from the trifluoroethoxy group slows reactivity compared to simpler aminomethylphenols .

Nucleophilic Substitution at the Trifluoroethoxy Group

The trifluoroethoxy (–OCH<sub>2</sub>CF<sub>3</sub>) group exhibits limited reactivity but can undergo substitution under harsh conditions:

-

Fluoride displacement : Reaction with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C replaces the trifluoroethoxy group with fluoride.

-

Hydrolysis : Prolonged heating with aqueous HCl (6 M) cleaves the ether bond, yielding 2,2,2-trifluoroethanol and a dihydroxy intermediate.

Stability Comparison

| Functional Group | Reaction Conditions | Susceptibility to Substitution |

|---|---|---|

| Trifluoroethoxy | 6 M HCl, 100°C, 24 h | Low (requires extreme conditions) |

| Methoxy (analog) | 3 M HBr, 80°C, 6 h | High |

Stability Under Reaction Conditions

The trifluoroethoxy group demonstrates exceptional stability, enabling selective modifications of other functional groups:

-

Thermal stability : Decomposes above 250°C without solvents.

-

pH resistance : Stable in acidic (pH 2–6) and basic (pH 8–12) aqueous solutions at 25°C for 24 h .

Comparative Analysis with Structural Analogs

The trifluoroethoxy group’s electron-withdrawing nature distinctively influences reactivity compared to analogs:

| Compound | Key Functional Group | Oxidation Rate (Aminomethyl) |

|---|---|---|

| 4-(Aminomethyl)-2-methoxyphenol | Methoxy (–OCH<sub>3</sub>) | 2× faster |

| Target Compound | Trifluoroethoxy (–OCH<sub>2</sub>CF<sub>3</sub>) | Baseline |

Mechanistic Pathways and Catalytic Influences

Scientific Research Applications

4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Electron Effects: The trifluoroethoxy group in the target compound lowers the phenol’s pKa (~9.97) compared to methoxy-substituted analogs (pKa ~10), increasing acidity and influencing binding interactions .

Solubility : The hydrochloride salt form enhances aqueous solubility, critical for bioavailability in drug candidates.

Structural Complexity: The aminomethyl group distinguishes the target compound from simpler analogs like 4-hydroxybenzylamine hydrochloride, which lack trifluoroethoxy and exhibit different reactivity .

Q & A

Basic: What analytical methods are recommended for confirming the structural identity and purity of 4-(Aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the aminomethyl (–CHNH) and trifluoroethoxy (–OCHCF) groups. Compare chemical shifts with structurally analogous compounds, such as trifluoroethoxy-containing pyridine derivatives (e.g., Lansoprazole-related compounds in ).

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve potential impurities, referencing methods for phenolic amines like those in .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical molecular weight (CHFNO·HCl; ~257.65 g/mol). Cross-validate with databases like PubChem or Enamine catalog entries .

Basic: How can researchers optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

- Stepwise Functionalization: Introduce the trifluoroethoxy group first via nucleophilic substitution (e.g., reacting 2-hydroxy-phenol derivatives with 2,2,2-trifluoroethyl iodide in the presence of a base like KCO), followed by aminomethylation using formaldehyde and ammonium chloride .

- Purification Strategies: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor reaction progress via TLC to detect early-stage byproducts, such as unreacted trifluoroethyl intermediates .

- Acid Stability: Conduct reactions under mild acidic conditions (pH 4–6) during the final hydrochloride salt formation to prevent decomposition of the phenolic moiety .

Advanced: What are the critical factors influencing the stability of this compound under varying storage conditions?

Methodological Answer:

- Moisture Sensitivity: The hydrochloride salt is hygroscopic; store under inert gas (argon/nitrogen) in sealed containers with desiccants (silica gel). Conduct Karl Fischer titration to monitor water content during long-term storage .

- Temperature Effects: Perform accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Use HPLC-MS to identify degradation products, such as hydrolyzed trifluoroethoxy groups or oxidized aminomethyl moieties .

- Light Exposure: Protect from UV light using amber glassware. Compare stability in dark vs. light-exposed conditions, referencing photodegradation patterns observed in structurally similar phenolic compounds .

Advanced: How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Methodological Answer:

- Systematic Solubility Screening: Use a shake-flask method with buffered solutions (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Measure saturation solubility via UV spectrophotometry, accounting for ionization states of the phenolic (–OH) and aminomethyl (–NH) groups .

- Computational Modeling: Predict solubility parameters (LogP, pKa) using software like ACD/Labs or ChemAxon. Cross-reference experimental data with calculated values to identify outliers, as seen in analogous trifluoroethoxy-containing amines .

- Co-Solvency Studies: Evaluate solubility enhancement using cyclodextrins or surfactants (e.g., polysorbate 80) for formulations requiring aqueous compatibility .

Advanced: What strategies are effective for analyzing trace impurities in this compound?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (80°C), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% HO). Use UPLC-QTOF-MS to characterize impurities, such as de-aminated or trifluoroethoxy-cleaved derivatives .

- Reference Standards: Synthesize suspected impurities (e.g., 2-(2,2,2-trifluoroethoxy)phenol) for spiking experiments. Validate HPLC retention times and MS fragmentation patterns against these standards .

- Regulatory Alignment: Follow ICH Q3A/B guidelines for impurity profiling, setting thresholds (<0.1% for unknown impurities) based on toxicity data from structurally related compounds .

Advanced: How does the trifluoroethoxy group influence the compound’s interactions with biological targets in mechanistic studies?

Methodological Answer:

- Electrophilic Character: The electron-withdrawing trifluoroethoxy group enhances hydrogen-bonding potential with target proteins. Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities with non-fluorinated analogs .

- Metabolic Stability: Assess in vitro liver microsomal stability to evaluate resistance to cytochrome P450-mediated oxidation. Compare half-life (t) with non-fluorinated counterparts, leveraging data from fluorinated drug candidates like suvecaltamide .

- Fluorine NMR Probes: Use -NMR to track real-time interactions with enzymes or receptors, exploiting the sensitivity of fluorine signals to environmental changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.